molecular formula C6H9N3O2 B571497 2-(4,5-Dimethyl-4H-1,2,4-triazol-3-yl)acetic acid CAS No. 1249613-07-7

2-(4,5-Dimethyl-4H-1,2,4-triazol-3-yl)acetic acid

Cat. No.: B571497
CAS No.: 1249613-07-7
M. Wt: 155.157
InChI Key: NPBCPHCTDOTRLH-UHFFFAOYSA-N
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Description

2-(4,5-Dimethyl-4H-1,2,4-triazol-3-yl)acetic acid is an organic compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound is characterized by the presence of two methyl groups attached to the triazole ring and an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4,5-Dimethyl-4H-1,2,4-triazol-3-yl)acetic acid typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine and a suitable dicarbonyl compound. For instance, the reaction between hydrazine hydrate and acetylacetone can yield 4,5-dimethyl-1,2,4-triazole.

    Introduction of the Acetic Acid Moiety: The triazole derivative can then be reacted with chloroacetic acid under basic conditions to introduce the acetic acid moiety, forming this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, controlled temperature and pressure conditions, and the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

2-(4,5-Dimethyl-4H-1,2,4-triazol-3-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, potentially reducing the triazole ring or the acetic acid moiety.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the acetic acid moiety can be replaced by other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Oxidized derivatives of the triazole ring or acetic acid moiety.

    Reduction: Reduced forms of the triazole ring or acetic acid moiety.

    Substitution: Substituted triazole derivatives with various functional groups.

Scientific Research Applications

2-(4,5-Dimethyl-4H-1,2,4-triazol-3-yl)acetic acid has found applications in several scientific research areas:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound has been studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-(4,5-Dimethyl-4H-1,2,4-triazol-3-yl)acetic acid depends on its specific application:

    Biological Activity: The compound may interact with microbial cell membranes or enzymes, disrupting their function and leading to antimicrobial effects.

    Pharmacological Activity: It may bind to specific receptors or enzymes in the body, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Triazole: The parent compound of the triazole family, lacking the dimethyl and acetic acid substituents.

    4,5-Dimethyl-1,2,4-triazole: Similar to 2-(4,5-Dimethyl-4H-1,2,4-triazol-3-yl)acetic acid but without the acetic acid moiety.

    2-(1H-1,2,4-Triazol-3-yl)acetic acid: Similar structure but without the dimethyl groups on the triazole ring.

Uniqueness

This compound is unique due to the presence of both dimethyl groups on the triazole ring and the acetic acid moiety

Properties

IUPAC Name

2-(4,5-dimethyl-1,2,4-triazol-3-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3O2/c1-4-7-8-5(9(4)2)3-6(10)11/h3H2,1-2H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPBCPHCTDOTRLH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(N1C)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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